({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine
Description
Properties
IUPAC Name |
[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-17-14-5-3-2-4-13(14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJGKXLVGSFVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194107 | |
| Record name | 4-Piperidinemethanamine, 1-[[2-(methylthio)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447965-80-1 | |
| Record name | 4-Piperidinemethanamine, 1-[[2-(methylthio)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447965-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanamine, 1-[[2-(methylthio)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound ({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine is a piperidine derivative featuring a methylthio group and a benzyl moiety. This structural configuration suggests potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C₁₃H₁₈N₂S
- Structural Features :
- Piperidine ring
- Methylthio group attached to a benzyl moiety
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring may facilitate binding to central nervous system (CNS) targets, while the methylthio and benzyl groups could enhance lipophilicity, promoting better membrane permeability.
Pharmacological Potential
Research on similar compounds indicates that piperidine derivatives often exhibit a range of biological activities, including:
- Neuroactive Properties : Compounds with structural similarities have shown effects on neurotransmitter systems, potentially acting as modulators of serotonin or dopamine pathways.
- Analgesic and Anti-inflammatory Effects : Some derivatives are known to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in pain management .
- Antidepressant Activity : Certain piperidine compounds have been explored for their antidepressant effects, likely due to their interaction with monoamine transporters .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide | Benzyl group, chloro substituent | Antidepressant, analgesic |
| 3-cyano-N-(piperidin-4-ylmethyl)benzamide | Cyano group, benzamide moiety | Neuroactive properties |
| 1-[4-(Methylthio)benzyl]piperazine | Methylthio group, piperazine ring | Potential anxiolytic effects |
Study 1: Neuropharmacological Screening
A study investigated the neuropharmacological properties of piperidine derivatives similar to this compound. Results indicated that these compounds exhibited significant binding affinity to serotonin receptors, suggesting their potential as antidepressants. The study highlighted the importance of the methylthio group in enhancing receptor interaction .
Study 2: Analgesic Activity
In another research effort, derivatives were tested for analgesic properties in animal models. The results demonstrated that compounds with similar structures effectively reduced pain responses comparable to standard analgesics. This effect was attributed to the inhibition of COX enzymes, emphasizing the therapeutic potential of piperidine derivatives in pain management .
Study 3: Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory effects of related compounds. The findings revealed that these derivatives significantly reduced inflammation markers in vitro and in vivo, supporting their use in treating inflammatory conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-Methylpiperidine-4-methylamine
- Structure : Piperidine with a methyl group at N1 and methylamine at C3.
- Key Differences : Lacks the 2-(methylthio)benzyl group, resulting in reduced molecular weight (C₇H₁₆N₂ vs. C₁₅H₂₂N₂S) and lower lipophilicity.
- Implications : Simpler analogs like this are often used as intermediates. The absence of the aromatic substituent limits π-π stacking interactions, which may reduce binding affinity to hydrophobic targets .
[1-(2-Chlorophenyl)methyl]piperidin-4-yl]methanamine
- Structure : Chlorophenyl substitution at N1 instead of methylthio-benzyl.
- Chlorine may increase halogen bonding but reduce sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .
1-Benzyl-N-methylpiperidin-4-amine
- Structure : Benzyl group at N1 and N-methylamine at C4.
- Key Differences: The N-methylation reduces basicity of the amine, which could affect protonation state and membrane permeability.
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine
- Structure : Incorporates a piperazine ring and methoxyphenyl group.
- Key Differences : The methoxy group enhances solubility via hydrogen bonding, while the piperazine linker introduces conformational flexibility. Such differences highlight trade-offs between rigidity (piperidine) and adaptability (piperazine) in drug design .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| ({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine | C₁₅H₂₂N₂S | 278.42 | 2-(Methylthio)benzyl, methylamine | 2.8–3.5 |
| 1-Methylpiperidine-4-methylamine | C₇H₁₆N₂ | 128.21 | Methyl, methylamine | 0.5–1.2 |
| [1-(2-Chlorophenyl)methyl]piperidin-4-yl]methanamine | C₁₃H₁₇ClN₂ | 236.74 | 2-Chlorobenzyl, methylamine | 2.2–2.8 |
| 1-Benzyl-N-methylpiperidin-4-amine | C₁₃H₂₀N₂ | 204.31 | Benzyl, N-methylamine | 1.9–2.5 |
Notes:
- The methylthio group in the target compound increases logP significantly compared to non-aromatic analogs, suggesting enhanced blood-brain barrier penetration .
- Chloro and methoxy substituents balance lipophilicity and solubility, critical for optimizing oral bioavailability .
Pharmacological Considerations
- Target Compound: The methylthio group may confer unique metabolic stability (sulfur oxidation vs. dechlorination or demethylation in analogs). Potential CYP450 interactions require further study.
- CNS Targets : Fluorophenyl and methoxyphenyl analogs () are common in serotonin/dopamine receptor ligands, hinting at possible neurological applications .
Preparation Methods
Six-Step Synthetic Route (Adapted from Patent CN105237463A)
A notable preparation method, although described for a closely related piperidine derivative, provides a framework applicable to the synthesis of ({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine. The process avoids hazardous reagents such as lithium aluminum hydride and employs a folding condensation technique, enhancing safety and scalability.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia | Solvent: Ethanol; Temp: 0–70°C (optimum 30–40°C); Time: 5–72 h (preferred 16–30 h) | Molar ratio nipecotate:ammonia = 1:1 to 1:10 (preferred 1:2 to 1:5) |
| 2 | Extraction with methyl tertiary butyl ether and drying over sodium sulfate | Ambient conditions | Organic phase separation and drying |
| 3 | Grignard reaction with methyl magnesium bromide on intermediate | Temp: -70 to 0°C; Time: 2–10 h | Molar ratio intermediate:Grignard reagent = 1:0.8 to 1:3 |
| 4 | Catalytic hydrogenation using Raney Nickel | Temp: 10–80°C; Time: 2–60 h | Weight ratio intermediate:Raney Ni = 100:1 to 5:1 |
| 5 | Formation of L-di-p-toluoyltartaric acid salt of the amine product | Solvent: Methanol-water (1:1 v/v); Temp: 10–70°C (optimum 35–50°C); Time: 2–60 h (preferred 10–30 h) | Molar ratio amine:L-DTTA = 1:0.2 to 1:2 (preferred 1:0.4 to 1:1) |
| 6 | Isolation by filtration, washing, and vacuum drying | Temp: 50–60°C | Off-white crystalline product obtained |
- Total yield reported around 22–23.3% in scaled-up batches.
- Avoids highly reactive and dangerous reagents.
- Starting materials are inexpensive and readily available.
- Process is amenable to industrial scale-up.
This method, while described for a related piperidine derivative, provides a robust template for synthesizing this compound with similar structural features.
Improved Process for (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine (EP2994454B1)
An improved synthetic process for a closely related compound involves:
- Efficient preparation of the key intermediate via optimized catalytic hydrogenation,
- Use of safer reagents and milder conditions,
- Enhanced stereoselectivity to obtain the desired (3R,4R) isomer,
- Detailed purification steps to improve product quality.
This process emphasizes:
- Avoidance of hazardous reducing agents,
- Control of reaction parameters to maximize yield and purity,
- Scalability for industrial production.
Though focused on a slightly different piperidine derivative, the methodology and reaction conditions are directly relevant and adaptable to the synthesis of this compound.
Comparative Analysis of Preparation Routes
Research Findings and Notes
- The folding condensation method provides a safer, cost-effective route with moderate yield, suitable for large-scale synthesis.
- Improved catalytic hydrogenation offers better stereochemical control and potentially higher yields.
- Both methods avoid the use of highly reactive hydrides, improving safety and environmental profile.
- The choice of solvent, temperature, and reagent molar ratios critically influences the reaction outcomes.
- Formation of salt derivatives (e.g., L-di-p-toluoyltartaric acid salt) aids in purification and isolation of the amine product.
- These methods have been validated through patents and peer-reviewed publications, ensuring reliability and reproducibility.
Summary Table of Key Reaction Parameters
| Step No. | Reaction Type | Solvent(s) | Temperature (°C) | Time (hours) | Molar Ratio / Catalyst Loading | Notes |
|---|---|---|---|---|---|---|
| 1 | Amination of nipecotate | Ethanol | 30–40 | 16–30 | Nipecotate:Ammonia = 1:2–1:5 | Formation of intermediate amine |
| 2 | Extraction and drying | Methyl tert-butyl ether | Ambient | 5 (drying) | — | Purification step |
| 3 | Grignard addition | THF | -70 to 0 | 2–10 | Intermediate:Grignard = 1:0.8–1:3 | Introduction of methyl group |
| 4 | Catalytic hydrogenation | — | 10–80 | 2–60 | Intermediate:Raney Ni = 100:1 to 5:1 | Reduction step |
| 5 | Salt formation | Methanol-water (1:1) | 35–50 | 10–30 | Amine:L-DTTA = 1:0.4–1:1 | Crystallization and isolation |
| 6 | Drying and isolation | Methanol (wash) | 50–60 | — | — | Final product obtained as off-white solid |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for ({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often prepared by reacting a benzyl halide (e.g., 2-(methylthio)benzyl chloride) with a piperidinylmethylamine precursor under reflux in solvents like ethanol or acetonitrile. A base such as potassium carbonate is used to deprotonate intermediates and drive the reaction to completion. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to achieving >80% yield .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic shifts for the methylthio group (~2.1 ppm for ) and piperidine protons (1.4–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 279.2).
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products via LC-MS every 30 days. The methylthio group may oxidize to sulfoxide under humid conditions, necessitating inert atmosphere storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of piperidine derivatives?
Contradictions often arise from substituent effects. For example:
- Methylthio vs. Methoxy : The methylthio group in this compound enhances lipophilicity (logP ~2.8) compared to methoxy analogs (logP ~1.5), potentially improving blood-brain barrier penetration but reducing solubility .
- Piperidine Substitution : N-Methylation or 4-position modifications alter receptor binding. Use computational docking (e.g., AutoDock Vina) to compare binding affinities for targets like σ receptors or monoamine transporters .
Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?
- Intermediate Trapping : Isolate unstable intermediates (e.g., Schiff bases) via freeze-drying.
- Catalytic Optimization : Use Pd/C or Raney nickel for reductive amination steps to improve efficiency (yield increase from 45% to 72%) .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
Q. How can AI-driven retrosynthesis tools expedite the design of novel analogs?
Platforms like Pistachio or Reaxys apply transformer models to predict feasible routes. For example:
- Retrosynthetic Disconnection : Prioritize amide bond formation or benzyl halide coupling.
- Reaction Condition Prediction : AI models suggest optimal catalysts (e.g., Pd(OAc)) and temperatures (80–120°C) for Suzuki-Miyaura cross-couplings .
Q. What mechanistic insights explain the compound’s interaction with neurological targets?
- Receptor Binding Assays : Radioligand competition studies (e.g., -DTG for σ-1 receptors) show IC values of 120 nM, suggesting moderate affinity.
- Molecular Dynamics (MD) Simulations : The methylthio group forms hydrophobic interactions with Leu65 and Tyr103 residues in σ-1 receptor pockets .
Q. How can researchers address discrepancies in biological activity data across studies?
- Standardize Assays : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and controls.
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to reported effects .
Methodological Guidelines
- Synthetic Protocols : Include inert atmosphere steps (N/Ar) to prevent oxidation of the methylthio group .
- Data Validation : Cross-reference NMR assignments with PubChem (CID: 28802817) or DSSTox (DTXSID90622932) databases .
- Ethical Compliance : Adhere to FDA guidelines for non-clinical use; no in vivo testing without IACUC approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
